![molecular formula C10H9F4N B13027940 (1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13027940.png)
(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine is a fluorinated organic compound. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, including the use of metal catalysts or metal-free approaches .
Industrial Production Methods
Industrial production of this compound may involve scalable multi-component reactions that provide high efficiency and broad substrate scope . These methods are designed to be cost-effective and environmentally friendly, ensuring the compound can be produced in large quantities for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The fluoro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted ketones, while substitution reactions can produce a variety of fluorinated derivatives .
Applications De Recherche Scientifique
(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of (1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
α-(Trifluoromethyl)styrenes: These compounds share the trifluoromethyl group and are used in similar applications.
5-Trifluoromethyl-1,2,3-triazoles: These compounds also contain the trifluoromethyl group and are synthesized via base-mediated reactions.
Uniqueness
(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine is unique due to its specific structural configuration and the presence of both fluoro and trifluoromethyl groups. This combination imparts distinct chemical properties, making it valuable for specialized applications in various fields .
Propriétés
Formule moléculaire |
C10H9F4N |
|---|---|
Poids moléculaire |
219.18 g/mol |
Nom IUPAC |
(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H9F4N/c1-2-9(15)6-3-7(10(12,13)14)5-8(11)4-6/h2-5,9H,1,15H2/t9-/m0/s1 |
Clé InChI |
LFHBSHCZMQMGJC-VIFPVBQESA-N |
SMILES isomérique |
C=C[C@@H](C1=CC(=CC(=C1)F)C(F)(F)F)N |
SMILES canonique |
C=CC(C1=CC(=CC(=C1)F)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate](/img/structure/B13027858.png)
![(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octanebromide](/img/structure/B13027863.png)
![2-chloro-N-methoxy-N-methyl-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzamide](/img/structure/B13027867.png)
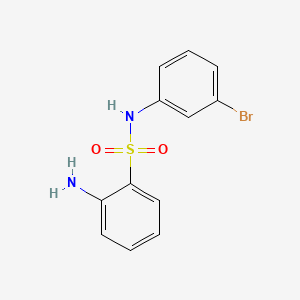
![3-Bromo-7-fluorobenzo[d]isoxazole](/img/structure/B13027873.png)
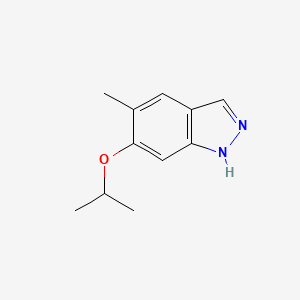
![3-Iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13027889.png)
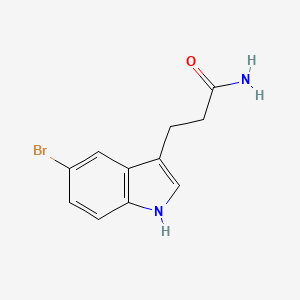
![(1S,2S,4R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13027908.png)
![6,6'-(2-(3-Hydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one)](/img/structure/B13027911.png)
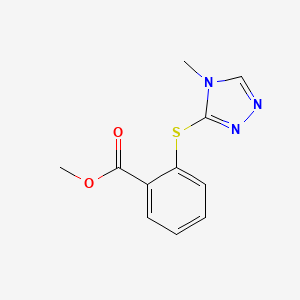
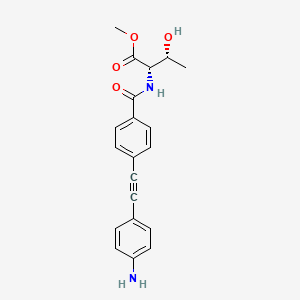

![1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13027933.png)
